Cas no 916731-02-7 (4-(piperidin-4-yl)quinoline)

4-(piperidin-4-yl)quinoline structure
4-(piperidin-4-yl)quinoline structure
Product name:4-(piperidin-4-yl)quinoline
CAS No:916731-02-7
MF:C14H16N2
Molecular Weight:212.29
MDL:MFCD17484850
CID:4315834
PubChem ID:58770851

4-(piperidin-4-yl)quinoline 化学的及び物理的性質

名前と識別子

    • Quinoline, 4-(4-piperidinyl)-
    • 4-(Piperidin-4-yl)quinoline
    • 4-piperidin-4-yl-quinoline
    • EN300-243574
    • SCHEMBL900393
    • NIEOHKIPLZAOFU-UHFFFAOYSA-N
    • CHEMBL4967601
    • 4-(4-Piperidyl)quinoline
    • 916731-02-7
    • 4-(piperidin-4-yl)quinoline
    • MDL: MFCD17484850
    • インチ: InChI=1S/C14H16N2/c1-2-4-14-13(3-1)12(7-10-16-14)11-5-8-15-9-6-11/h1-4,7,10-11,15H,5-6,8-9H2
    • InChIKey: NIEOHKIPLZAOFU-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 212.131348519Da
  • 同位素质量: 212.131348519Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 223
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.4
  • トポロジー分子極性表面積: 24.9Ų

4-(piperidin-4-yl)quinoline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-243574-10.0g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
10.0g
$4176.0 2024-06-19
Ambeed
A1079619-1g
4-(Piperidin-4-yl)quinoline
916731-02-7 95%
1g
$870.0 2024-04-16
Enamine
EN300-243574-0.25g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
0.25g
$893.0 2024-06-19
Enamine
EN300-243574-0.05g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
0.05g
$816.0 2024-06-19
Enamine
EN300-243574-0.1g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
0.1g
$855.0 2024-06-19
Enamine
EN300-243574-5g
4-(piperidin-4-yl)quinoline
916731-02-7
5g
$2816.0 2023-09-15
Enamine
EN300-243574-1g
4-(piperidin-4-yl)quinoline
916731-02-7
1g
$971.0 2023-09-15
Enamine
EN300-243574-10g
4-(piperidin-4-yl)quinoline
916731-02-7
10g
$4176.0 2023-09-15
Enamine
EN300-243574-5.0g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
5.0g
$2816.0 2024-06-19
Enamine
EN300-243574-1.0g
4-(piperidin-4-yl)quinoline
916731-02-7 95%
1.0g
$971.0 2024-06-19

4-(piperidin-4-yl)quinoline 関連文献

4-(piperidin-4-yl)quinolineに関する追加情報

Introduction to 4-(piperidin-4-yl)quinoline (CAS No. 916731-02-7)

4-(piperidin-4-yl)quinoline, identified by the Chemical Abstracts Service Number (CAS No.) 916731-02-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound belongs to the quinoline family, which is well-documented for its broad spectrum of pharmacological effects, including antimicrobial, antimalarial, and anticancer properties. The introduction of a piperidine moiety at the 4-position of the quinoline core introduces additional functional flexibility, making it a valuable scaffold for drug discovery and development.

The molecular structure of 4-(piperidin-4-yl)quinoline consists of a quinoline ring system connected to a piperidine ring through a carbon-nitrogen bond. This arrangement creates a molecule with both aromatic and aliphatic characteristics, which can influence its solubility, bioavailability, and interactions with biological targets. The presence of the piperidine group also enhances the compound's ability to engage with various enzymes and receptors, making it a promising candidate for therapeutic applications.

In recent years, there has been growing interest in quinoline derivatives as potential treatments for a variety of diseases. The structural motif of 4-(piperidin-4-yl)quinoline has been explored in several research studies for its ability to modulate biological pathways associated with cancer, inflammation, and infectious diseases. For instance, studies have shown that this compound can inhibit the activity of certain kinases and other enzymes involved in tumor progression, suggesting its potential as an anticancer agent. Additionally, its interaction with bacterial enzymes has been investigated, highlighting its possible role in combating antibiotic-resistant strains.

One of the most compelling aspects of 4-(piperidin-4-yl)quinoline is its synthetic accessibility. The compound can be readily prepared through various chemical reactions, including nucleophilic substitution and condensation reactions. This ease of synthesis allows researchers to modify the core structure further, enabling the development of libraries of derivatives with tailored biological activities. Such libraries are invaluable in high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds for drug development.

The pharmacokinetic properties of 4-(piperidin-4-yl)quinoline have also been subjects of investigation. Preliminary studies indicate that this compound exhibits reasonable oral bioavailability and metabolic stability, which are critical factors for successful drug candidates. Furthermore, its ability to cross the blood-brain barrier suggests potential applications in central nervous system (CNS) disorders. These pharmacokinetic attributes make it an attractive candidate for further preclinical and clinical development.

Recent advances in computational chemistry have further enhanced the study of 4-(piperidin-4-yl)quinoline. Molecular docking simulations have been used to predict how this compound interacts with various biological targets, providing insights into its mechanism of action. These simulations have helped identify key binding pockets and residues that are crucial for its activity, guiding the design of more potent derivatives. Additionally, quantum mechanical calculations have been employed to understand the electronic structure and reactivity of the molecule, contributing to a deeper understanding of its chemical behavior.

The therapeutic potential of 4-(piperidin-4-yl)quinoline extends beyond oncology and infectious diseases. Emerging research suggests that this compound may have applications in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of quinoline derivatives to modulate neurotransmitter systems has prompted investigations into their potential as neuroprotective agents. Furthermore, their anti-inflammatory properties have been explored in conditions like rheumatoid arthritis and inflammatory bowel disease.

In conclusion, 4-(piperidin-4-yl)quinoline (CAS No. 916731-02-7) represents a promising chemical entity with diverse biological activities and synthetic advantages. Its unique structural features make it an attractive scaffold for drug discovery, particularly in areas such as cancer therapy, infectious diseases, and neurodegenerative disorders. Ongoing research continues to uncover new applications and mechanisms of action for this compound, reinforcing its importance in modern medicinal chemistry.

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